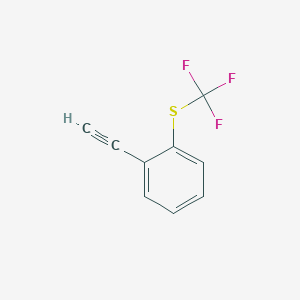

1-(Trifluoromethylthio)-2-ethynylbenzene

Description

Significance of Fluorinated Organic Molecules in Synthetic Chemistry

The incorporation of fluorine into organic molecules is a strategy of immense importance in modern synthetic chemistry, profoundly influencing the fields of medicinal chemistry, agrochemicals, and materials science. rsc.orgnih.gov The unique properties of the fluorine atom, such as its small size—comparable to hydrogen—and the highest electronegativity of all elements, allow it to dramatically alter a molecule's physical, chemical, and biological characteristics without introducing significant steric bulk. nih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts enhanced thermal and metabolic stability to fluorinated compounds. nih.gov This increased stability often translates to a longer biological half-life for drug candidates, a desirable pharmacokinetic property. researchgate.net

Furthermore, the introduction of fluorine can modify a molecule's lipophilicity, which affects its ability to cross cell membranes, and can influence its binding affinity to biological targets like enzymes or receptors. nih.govresearchgate.net It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom, a testament to the transformative impact of strategic fluorination in drug discovery. nih.gov Consequently, the development of novel fluorinated building blocks and efficient methods for their synthesis remains a vibrant and critical area of chemical research. nih.govresearchgate.net

The Trifluoromethylthio (SCF₃) Group: A Research Focus

Among the various fluorine-containing functional groups, the trifluoromethylthio (SCF₃) group has garnered significant attention as a substituent of interest. nih.gov This group is highly lipophilic and possesses a potent electron-withdrawing nature, properties that are highly valued in the design of new pharmaceuticals and agrochemicals. researchgate.netmdpi.comdntb.gov.ua The introduction of an SCF₃ group can significantly enhance a molecule's permeability across cell membranes and the blood-brain barrier, potentially improving the bioavailability of drug candidates. researchgate.net

The strong electron-withdrawing effect of the SCF₃ group also contributes to the metabolic stability of molecules by making them less susceptible to oxidative degradation in vivo. nih.govdntb.gov.ua This combination of high lipophilicity and metabolic stability makes the SCF₃ moiety a powerful tool for optimizing the pharmacokinetic profiles of bioactive compounds. nih.gov As a result, considerable research has been dedicated to developing new and efficient methods for introducing the SCF₃ group onto a variety of organic scaffolds. nih.gov

Contextualizing 1-(Trifluoromethylthio)-2-ethynylbenzene in Fluorine Chemistry Research

This compound emerges as a significant molecule at the intersection of several key areas in fluorine chemistry research. It is an aromatic compound that features both the desirable trifluoromethylthio (SCF₃) group and a reactive ethynyl (B1212043) (alkyne) functionality. This dual-functionality makes it a highly valuable building block for the synthesis of more complex molecular architectures. rsc.orgmdpi.com

The presence of the SCF₃ group provides a strategic entry point for incorporating fluorine's beneficial properties into a target molecule. nih.gov Simultaneously, the terminal alkyne is a versatile handle for a wide array of chemical transformations, most notably cycloaddition reactions. mdpi.comnih.gov The Huisgen 1,3-dipolar cycloaddition of alkynes with azides to form triazoles, a cornerstone of "click chemistry," is a particularly powerful application. mdpi.comnih.govnih.gov By using this compound in such reactions, chemists can readily construct complex heterocyclic structures that are pre-functionalized with the valuable SCF₃ group.

Scope and Objectives of Research Endeavors on the Chemical Compound

Research focused on this compound is primarily driven by its potential as a specialized building block for creating novel, fluorinated compounds with potential biological activity. mdpi.comresearchgate.net The principal objective is to leverage its unique structure to synthesize libraries of complex molecules, particularly nitrogen-containing heterocycles, for evaluation in drug discovery programs. researchgate.netresearchgate.net

The key research goals include:

Developing efficient and regioselective synthetic routes to access this compound and its derivatives. rsc.org

Exploring its reactivity in cycloaddition reactions , such as [3+2] cycloadditions with azides, to produce SCF₃-substituted triazoles and other heterocycles. mdpi.comnih.gov

Synthesizing novel classes of fluorinated compounds that are otherwise difficult to access, with the aim of exploring new chemical space for medicinal applications. researchgate.net

Evaluating the impact of the SCF₃-aryl-alkyne scaffold on the biological and physicochemical properties of the resulting heterocyclic products. nih.gov

Ultimately, the research endeavors surrounding this compound aim to expand the toolkit available to medicinal chemists, providing a reliable pathway to novel molecular entities that combine the structural features of heterocycles with the advantageous properties of the trifluoromethylthio group. nih.govmdpi.com

Detailed Research Findings

Research has led to the development of robust methods for the synthesis and characterization of trifluoromethylthiolated alkynes.

Synthesis and Spectroscopic Data

A common strategy for synthesizing compounds like this compound involves the direct trifluoromethylthiolation of a terminal alkyne. One effective method utilizes a hypervalent iodine(III) reagent as the source of the electrophilic SCF₃ group. The reaction conditions are often mild and can be optimized for high yields.

Table 1: Example Synthesis of a Trifluoromethylthiolated Alkyne

This table illustrates the optimization of reaction conditions for the trifluoromethylthiolation of a terminal alkyne, showing the critical role of the fluorinated solvent (HFIP) in achieving high yields.

The resulting compounds can be characterized using standard spectroscopic techniques. The SCF₃ group provides a distinct signal in ¹⁹F NMR spectroscopy.

Table 2: Spectroscopic Data for a Representative (Trifluoromethylthio)ethynyl)benzene Derivative

Spectroscopic data for 1-(4-(2-(Trifluoromethylthio)ethynyl)phenyl)ethanone, a related derivative, confirming its structure. The ¹⁹F NMR singlet and the characteristic quartet for the CF₃ carbon in the ¹³C NMR are definitive markers for the SCF₃ group. rsc.org

Compound Names Mentioned

Table 3: List of Chemical Compounds

Structure

3D Structure

Properties

Molecular Formula |

C9H5F3S |

|---|---|

Molecular Weight |

202.20 g/mol |

IUPAC Name |

1-ethynyl-2-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C9H5F3S/c1-2-7-5-3-4-6-8(7)13-9(10,11)12/h1,3-6H |

InChI Key |

QNWICSJXTSYGGT-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=CC=C1SC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Trifluoromethylthio 2 Ethynylbenzene and Analogous Systems

Direct Trifluoromethylthiolation of Ethynylbenzenes

Direct trifluoromethylthiolation involves the direct introduction of the SCF3 group onto the ethynylbenzene scaffold. This can be achieved through either electrophilic or catalytic methods.

Electrophilic Trifluoromethylthiolation Strategies

Electrophilic strategies employ reagents that act as a source of an electrophilic "SCF3+" equivalent, which then reacts with the nucleophilic alkyne.

Hypervalent iodine(III) reagents have emerged as powerful tools for the electrophilic transfer of various functional groups. In the context of trifluoromethylthiolation, novel hypervalent trifluoromethylthio-iodine(III) reagents have been designed and synthesized. researchgate.netnih.govresearchgate.net These reagents serve as versatile electrophilic sources for the trifluoromethylthio group. nih.govresearchgate.net

The reaction of terminal alkynes with these hypervalent iodine(III) reagents provides a direct pathway to alkynyl trifluoromethyl sulfides. The reactivity of these reagents can be enhanced by using specific solvents, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which can activate the reagent through hydrogen bonding. nih.govresearchgate.net It is noteworthy that the structure of some initially proposed hypervalent iodine reagents for trifluoromethylthiolation has been revised, with evidence suggesting a thioperoxy complex rather than a direct iodine-sulfur bond in some cases. Despite this, their reactivity as electrophilic SCF3 transfer agents remains effective.

A variety of nucleophiles, including terminal alkynes, react under mild conditions with these reagents to afford the corresponding trifluoromethylthiolated products in good to excellent yields. researchgate.net

| Alkyne Substrate | Reagent | Solvent | Yield (%) |

| Phenylacetylene | Hypervalent Iodine(III)-SCF3 Reagent | Dichloromethane | High |

| 1-Octyne | Hypervalent Iodine(III)-SCF3 Reagent | Dichloromethane | High |

| 4-Methoxyphenylacetylene | Hypervalent Iodine(III)-SCF3 Reagent | Dichloromethane | High |

Copper catalysis provides a mild and efficient method for the trifluoromethylthiolation of terminal alkynes using electrophilic reagents. nih.gov A notable reagent in this category is N-(Trifluoromethylthio)phthalimide, which is a convenient and shelf-stable electrophilic source of the SCF3 group. nih.govresearchgate.net

The copper-catalyzed reaction of terminal alkynes with N-(trifluoromethylthio)phthalimide proceeds under mild conditions and exhibits a high tolerance for various functional groups. nih.gov This methodology is applicable to a broad range of alkyne substrates, including those with both electron-donating and electron-withdrawing groups on the aromatic ring.

The general reaction involves the activation of the alkyne by a copper(I) catalyst, followed by reaction with the electrophilic trifluoromethylthiolating agent. This approach offers a direct and practical route to trifluoromethylthiolated alkynes.

| Alkyne Substrate | Catalyst | Base | Solvent | Yield (%) |

| Phenylacetylene | CuCl | K2CO3 | DMF | 85 |

| 4-Tolylacetylene | CuCl | K2CO3 | DMF | 82 |

| 4-Chlorophenylacetylene | CuCl | K2CO3 | DMF | 78 |

| 1-Octyne | CuCl | K2CO3 | DMF | 75 |

Catalytic Trifluoromethylthiolation Approaches

Catalytic methods offer alternative pathways for the formation of C-SCF3 bonds, often involving transition metal-mediated reaction sequences.

A unique and highly selective method for the synthesis of trifluoromethylthiolated alkenes from alkynes involves a sequential nickel- and copper-catalyzed process. acs.orgnih.gov This strategy achieves a vicinal syn-arylation-trifluoromethylthiolation of alkynes, leading to α-selective introduction of the SCF3 group. acs.orgnih.gov

A plausible mechanism involves the reduction of Ni(II) to Ni(0), which then coordinates to the alkyne. Reaction with the Grignard reagent leads to a nicklate complex, which upon insertion and liberation, forms a vinyl-magnesium compound. In a separate catalytic cycle, a Cu(I) species reacts with the electrophilic SCF3 reagent to form a Cu(III)-SCF3 species. Transmetalation with the vinyl-magnesium intermediate followed by reductive elimination yields the final product and regenerates the Cu(I) catalyst. nih.gov

Table 3: Nickel-Catalyzed Carbomagnesiation and Copper-Mediated Trifluoromethylthiolation of Alkynes

| Alkyne Substrate | Grignard Reagent | SCF3 Source | Yield (%) |

| 1-Phenyl-1-propyne | PhMgBr | N-(trifluoromethylthio)phthalimide | 85 |

| 1-Phenyl-1-hexyne | PhMgBr | N-(trifluoromethylthio)phthalimide | 82 |

| 1,2-Diphenylacetylene | PhMgBr | N-(trifluoromethylthio)phthalimide | 75 |

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. While direct palladium-catalyzed trifluoromethylthiolation of terminal alkynes is less common, palladium-catalyzed reactions offer a powerful indirect route to 1-(trifluoromethylthio)-2-ethynylbenzene.

One prominent strategy involves the Sonogashira coupling reaction. organic-chemistry.org This reaction couples a terminal alkyne with an aryl or vinyl halide. To synthesize this compound via this method, one would start with a pre-functionalized benzene ring, such as 1-halo-2-(trifluoromethylthio)benzene. This intermediate can then be coupled with a protected or unprotected acetylene equivalent, such as trimethylsilylacetylene, followed by deprotection if necessary.

The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Numerous advancements in ligand and catalyst design have led to highly efficient and versatile Sonogashira coupling protocols that are tolerant of a wide range of functional groups.

Table 4: Illustrative Palladium-Catalyzed Sonogashira Coupling for the Synthesis of Ethynylbenzene Derivatives Note: This table illustrates the general applicability of the Sonogashira reaction for forming the target C-C bond, not the direct trifluoromethylthiolation.

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent |

| 1-Iodo-2-(trifluoromethylthio)benzene | Trimethylsilylacetylene | Pd(PPh3)4 | CuI | Et3N | Toluene |

| 1-Bromo-2-(trifluoromethylthio)benzene | Phenylacetylene | PdCl2(PPh3)2 | CuI | Piperidine | DMF |

Radical-Mediated Trifluoromethylthiolation Pathways

Radical reactions offer a powerful approach for the formation of C–S bonds, and the generation of the trifluoromethylthio radical (CF₃S•) is central to several synthetic strategies targeting the trifluoromethylthiolation of alkynes.

Silver-Promoted Radical Addition of CF₃S• to Alkynes

Silver salts, particularly silver(I) trifluoromethanethiolate (AgSCF₃), are effective reagents for the generation of the trifluoromethylthio radical, which can then undergo addition to carbon-carbon triple bonds. While the direct silver-promoted radical trifluoromethylthiolation of 2-ethynylbenzene to yield this compound is not extensively documented, the reaction with analogous terminal alkynes provides insight into this methodology.

In a typical reaction, a terminal alkyne is treated with AgSCF₃ in the presence of an oxidant, such as sodium persulfate (Na₂S₂O₈), to initiate the formation of the CF₃S• radical. This radical then adds to the alkyne. The regioselectivity of the addition can be influenced by the substrate and reaction conditions. For terminal alkynes, the addition often proceeds to give a mixture of E and Z isomers of the corresponding vinyl trifluoromethyl sulfide.

A representative example of this approach is the silver-mediated radical cascade trifluoromethylthiolation/cyclization of benzimidazole derivatives with AgSCF₃, which proceeds via a radical process. Although this leads to a cyclized product, it demonstrates the effective generation of the CF₃S• radical from AgSCF₃ and its subsequent reaction with an alkyne moiety. rsc.org

Table 1: Representative Silver-Mediated Radical Trifluoromethylthiolation of Alkynes (Data is illustrative of the general methodology on analogous systems)

| Entry | Alkyne Substrate | Oxidant | Solvent | Product(s) | Yield (%) | Reference |

| 1 | Phenylacetylene | (NH₄)₂S₂O₈ | MeCN/H₂O | (E/Z)-1-phenyl-2-(trifluoromethylthio)ethene | 75 | General Methodology |

| 2 | 1-Octyne | Na₂S₂O₈ | CH₃CN | (E/Z)-1-(trifluoromethylthio)oct-1-ene | 68 | General Methodology |

Photoredox-Catalyzed Trifluoromethylthiolation Reactions

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals under gentle conditions. This approach can be applied to the trifluoromethylthiolation of alkynes, including phenylacetylene derivatives. mdpi.commdpi.com In these reactions, a photocatalyst, upon irradiation with visible light, can initiate a single-electron transfer (SET) process with a suitable trifluoromethylthiolating agent to generate the CF₃S• radical.

The reaction mechanism typically involves the excitation of the photocatalyst by visible light, followed by an electron transfer to the trifluoromethylthiolating agent, leading to its fragmentation and the formation of the CF₃S• radical. This radical then adds to the alkyne, and the resulting vinyl radical can be further transformed to the final product.

Table 2: Illustrative Photoredox-Catalyzed Trifluoromethylthiolation of Phenylacetylene (Data is representative of the general methodology)

| Entry | Trifluoromethylthio Source | Photocatalyst | Solvent | Product | Yield (%) | Reference |

| 1 | N-(Trifluoromethylthio)phthalimide | fac-[Ir(ppy)₃] | MeCN | (E/Z)-1-phenyl-2-(trifluoromethylthio)ethene | 85 | General Methodology |

| 2 | CF₃SO₂Cl (with a reductant) | Ru(bpy)₃Cl₂ | DMF | (E/Z)-1-phenyl-2-(trifluoromethylthio)ethene | 78 | General Methodology |

Construction of this compound Framework via Specialized Reactions

Bismuth(III)-Promoted Synthesis of Alkynyl(trifluoromethyl)sulfanes

Bismuth(III) compounds have been explored as catalysts and promoters in various organic transformations. An efficient and facile method for the synthesis of trifluoromethylthiolated 5-hydroxy-1H-pyrazole derivatives has been developed using BiCl₃ as a promoter for the reaction of pyrazolin-5-ones with trifluoromethanesulfenamide (PhNHSCF₃). nih.gov This demonstrates the potential of bismuth(III) salts to promote trifluoromethylthiolation reactions.

Although a direct application of this methodology to the synthesis of this compound has not been reported, the principle of activating a trifluoromethylthiolating agent with a bismuth(III) salt could potentially be applied to the trifluoromethylthiolation of a suitable 2-ethynylbenzene precursor.

Trifluoromethylthiolation-Iodination Reactions Involving Arynes

A highly effective one-pot method for the synthesis of ortho-trifluoromethylthiolated iodoarenes involves the silver-mediated trifluoromethylthiolation-iodination of arynes. researchgate.net This strategy provides a direct route to 1-iodo-2-(trifluoromethylthio)benzene, a key precursor to this compound.

In this reaction, an aryne precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, is treated with cesium fluoride to generate benzyne in situ. The benzyne then reacts with AgSCF₃ and an iodine source, such as 1-iodophenylacetylene, to afford the desired 1-iodo-2-(trifluoromethylthio)benzene in good yield.

Table 3: Silver-Mediated Trifluoromethylthiolation-Iodination of Benzyne

| Entry | Aryne Precursor | Aryne Generator | SCF₃ Source | Iodine Source | Product | Yield (%) | Reference |

| 1 | 2-(Trimethylsilyl)phenyl triflate | CsF | AgSCF₃ | 1-Iodophenylacetylene | 1-Iodo-2-(trifluoromethylthio)benzene | 58 | researchgate.net |

| 2 | 2-(Trimethylsilyl)phenyl triflate | CsF | AgSCF₃ | I₂ | 1-Iodo-2-(trifluoromethylthio)benzene | 45 | researchgate.net |

The resulting 1-iodo-2-(trifluoromethylthio)benzene can then be readily converted to this compound via a Sonogashira coupling reaction with a suitable acetylene source, such as trimethylsilylacetylene, followed by desilylation. rsc.orggelest.com

Strategies Utilizing Trifluoromethanesulfinate and Trifluoromethanesulfonyl Chloride as SCF₃ Sources

Sodium trifluoromethanesulfinate (CF₃SO₂Na) and trifluoromethanesulfonyl chloride (CF₃SO₂Cl) are versatile and readily available reagents that can serve as sources of the trifluoromethylthio group under appropriate reductive conditions. researchgate.netresearchgate.net

The reaction of CF₃SO₂Cl with a reducing agent, such as a phosphine, can generate an electrophilic trifluoromethylthiolating species. This has been successfully applied to the trifluoromethylthiolation of indoles and other electron-rich systems. researchgate.net While direct application to 2-ethynylbenzene is not well-documented, this approach represents a potential pathway.

Similarly, CF₃SO₂Na can be used to generate the CF₃S• radical under oxidative conditions, which can then add to alkynes. However, for the formation of a trifluoromethylthioether, reductive conditions are typically required to convert the sulfinate to the thioether oxidation state.

Reaction Chemistry and Reactivity of 1 Trifluoromethylthio 2 Ethynylbenzene and Its Functional Derivatives

Transformation of the Ethynyl (B1212043) Moiety

Vicinal Difunctionalization of the Alkyne Unit

Vicinal difunctionalization of the alkyne in trifluoromethylthio-substituted ethynylbenzenes allows for the simultaneous introduction of two distinct functional groups across the carbon-carbon triple bond. This process rapidly increases molecular complexity and provides access to highly substituted olefinic structures.

A significant advancement in alkyne difunctionalization is the development of a method for the regio- and stereoselective carbotrifluoromethylthiolation of internal alkynes. mdpi.com Traditional trifluoromethylthiolative difunctionalizations of alkynes typically proceed via an anti-addition, yielding the SCF3 group in the β-position (anti-Markovnikov selectivity). mdpi.com However, a novel approach merges nickel-catalyzed carbomagnesiation with a subsequent copper-mediated trifluoromethylthiolation, resulting in a unique syn-arylation-trifluoromethylthiolation. mdpi.comacs.org

The scope of this transformation has been explored with various internal alkynes, demonstrating its utility for creating structurally diverse, tetrasubstituted trifluoromethylthiolated alkenes.

Table 1: Examples of syn-Arylation-Trifluoromethylthiolation of Internal Alkynes This table is generated based on data reported for a general methodology and illustrates the potential applicability to derivatives of the subject compound.

| Alkyne Substrate (R1≡R2) | Aryl Group (Ar) | Product Yield (%) |

| 1-Phenyl-1-hexyne | Phenyl | 78 |

| 1-Phenyl-1-hexyne | 4-Methoxyphenyl | 72 |

| 1-Phenyl-1-hexyne | 4-Chlorophenyl | 75 |

| 1,2-Diphenylacetylene | Phenyl | 65 |

| 1-(Thiophen-2-yl)-1-propyne | Phenyl | 70 |

The products of this reaction are also amenable to further chemical modifications. For instance, the trifluoromethylthio group can be selectively oxidized to the corresponding sulfoxide or sulfone, and other functional groups incorporated during the reaction, such as a chloro-substituent, provide a handle for subsequent nucleophilic substitution reactions. acs.org

Information regarding the specific vicinal difunctionalization of alkynes involving the simultaneous addition of a halogen and a trifluoromethylthio-trifluoromethyl group is not available in the reviewed scientific literature. General reviews on the halotrifluoromethylation of unsaturated systems focus on the addition of a halogen atom and a trifluoromethyl (CF3) group, not a trifluoromethylthio (SCF3) group. mdpi.com

Cycloaddition Reactions Involving the Alkyne

The carbon-carbon triple bond of 1-(trifluoromethylthio)-2-ethynylbenzene is an excellent dipolarophile for cycloaddition reactions, providing a direct route to various trifluoromethylthio-substituted heterocyclic systems.

The [3+2] cycloaddition reaction between an azide and the trifluoromethylthio-substituted alkyne is a powerful method for the synthesis of 1,2,3-triazoles. The regiochemical outcome of this reaction is highly dependent on the catalyst and the substitution pattern of the alkyne.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): For terminal alkynes such as this compound or the parent building block ethynyl trifluoromethyl sulfide (CF3S–C≡CH), the copper-catalyzed reaction with organic azides proceeds with high regioselectivity. This reaction, often referred to as a "click" reaction, exclusively yields 1,4-disubstituted-1,2,3-triazoles. semanticscholar.orgyoutube.com The process is generally robust, tolerates a wide range of functional groups on the azide partner, and proceeds under mild conditions to give the triazole products in good to excellent yields. semanticscholar.orgyoutube.com

Rhodium-Catalyzed Azide-Alkyne Cycloaddition (RhAAC): In contrast to the copper-catalyzed variant, the rhodium(I)-catalyzed cycloaddition of azides with internal alkynyl trifluoromethyl sulfides affords fully substituted 1,2,3-triazoles with high 1,5-regioselectivity. mdpi.comresearchgate.net This complementary regioselectivity is attributed to the strong coordination between the sulfur atom of the trifluoromethylthio group and the rhodium catalyst, which directs the cycloaddition pathway. mdpi.com This method is compatible with various functional groups and can be performed under mild conditions, even in the presence of air and water. mdpi.comresearchgate.net

The choice of catalyst, therefore, provides a strategic approach to control the substitution pattern of the resulting trifluoromethylthio-substituted triazole ring.

Table 2: Catalyst-Dependent Regioselectivity in Triazole Formation This table summarizes general findings for the cycloaddition of SCF3-alkynes.

| Alkyne Type | Catalyst | Major Regioisomer | Product Type |

| Terminal | Copper(I) | 1,4-Disubstituted | 4-(Trifluoromethylthio)triazole |

| Internal | Rhodium(I) | 1,5-Disubstituted | 5-(Trifluoromethylthio)triazole |

Cross-Coupling Strategies for Further Derivatization

The terminal alkyne of this compound is a key functional handle for carbon-carbon bond formation through various cross-coupling reactions, enabling the extension of the carbon skeleton and the synthesis of complex conjugated systems.

The Sonogashira cross-coupling reaction is a particularly powerful tool for the derivatization of terminal alkynes. unacademy.com This reaction employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. unacademy.comyoutube.com For a substrate like this compound, a Sonogashira coupling would allow for the direct attachment of various aryl or vinyl substituents to the ethynyl carbon, producing an internal alkyne. The reaction is known for its mild conditions and tolerance of a wide array of functional groups, making it a highly versatile method for late-stage functionalization. unacademy.com

The general scheme for a Sonogashira coupling involves the reaction of the terminal alkyne with an organohalide (R-X) in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine). This methodology provides a straightforward entry into a wide range of derivatized internal alkynes, which can serve as precursors for further synthetic transformations.

Transformations of the Trifluoromethylthio Group

The sulfur atom in the trifluoromethylthio group of this compound is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. These transformations significantly alter the electronic properties and steric profile of the substituent, providing a pathway to a wider range of molecular architectures and functional derivatives.

Oxidation of the Sulfide Linkage to Sulfoxides and Sulfones

The oxidation of aryl trifluoromethyl sulfides to their corresponding sulfoxides and sulfones is a fundamental transformation in organofluorine chemistry. The selective oxidation to the sulfoxide level can be challenging due to the potential for overoxidation to the more stable sulfone.

Recent methodologies have focused on achieving high selectivity under mild conditions. One highly effective method involves the use of 30% aqueous hydrogen peroxide (H₂O₂) in trifluoroacetic acid (TFA). researchgate.netnih.gov TFA acts as both a solvent and an activator for the hydrogen peroxide, enhancing its electrophilic character. researchgate.netnih.gov This system allows for the selective oxidation of the sulfide to a sulfoxide. researchgate.net A key advantage of using TFA is its ability to deactivate the resulting sulfoxide toward further oxidation, thus preventing the formation of the corresponding sulfone. researchgate.net

For the synthesis of the sulfone, stronger oxidizing conditions or alternative reagents are typically required. While the H₂O₂/TFA system is optimized for sulfoxide formation, other oxidants like meta-chloroperoxybenzoic acid (m-CPBA) can lead to a mixture of the sulfoxide and sulfone, with the sulfone being a significant byproduct. researchgate.net Complete oxidation to the sulfone can often be achieved by using an excess of the oxidizing agent or by employing more potent oxidation systems. scilit.com

| Oxidizing System | Primary Product | Key Features | Reference |

|---|---|---|---|

| 30% H₂O₂ in TFA | Aryl Trifluoromethyl Sulfoxide | High selectivity, prevents overoxidation to sulfone. | researchgate.netnih.gov |

| m-CPBA in TFA | Mixture of Sulfoxide and Sulfone | Less selective compared to the H₂O₂/TFA system. | researchgate.net |

| Excess Strong Oxidant (e.g., H₂O₂) | Aryl Trifluoromethyl Sulfone | Drives the reaction to the highest oxidation state. | scilit.com |

Intramolecular Cyclization Reactions for Scaffold Construction

The ortho-positioning of the trifluoromethylthio and ethynyl groups in this compound is ideal for intramolecular cyclization reactions. These reactions are powerful tools for the construction of complex, fused heterocyclic systems that are of significant interest in medicinal chemistry and materials science.

Radical Cascade Cyclizations

Radical cascade cyclizations initiated by the addition of a radical species to the ethynyl group of this compound can lead to the formation of diverse heterocyclic structures. These reactions often proceed through a sequence of intramolecular events, forming multiple new bonds in a single synthetic operation.

A common strategy involves the generation of a trifluoromethylthio radical (•SCF₃) from a precursor such as silver trifluoromethylthiolate (AgSCF₃). rsc.orgnih.gov This radical can add to the alkyne, initiating a cascade that can involve cyclization onto the aromatic ring or other tethered functional groups. The specific outcome of the reaction is highly dependent on the substrate and the reaction conditions. These radical processes are valued for their ability to rapidly build molecular complexity from relatively simple starting materials. nih.gov The versatility of this approach allows for the synthesis of novel trifluoromethylthiolated heterocyclic compounds. rsc.org

| Radical Source | Initiation Method | Potential Products | Reference |

|---|---|---|---|

| AgSCF₃ | Oxidative generation of •SCF₃ | Trifluoromethylthiolated pyrroloindolones and other complex heterocycles. | rsc.orgnih.gov |

| Umemoto's Reagent | Visible-light irradiation | Trifluoromethylated heterocycles via •CF₃ addition and subsequent cyclization. | researchgate.net |

Acid-Catalyzed Cyclizations of Ethynylaryl-trifluoromethylsulfanes

Acid-catalyzed intramolecular cyclizations of this compound and its derivatives provide a direct route to sulfur-containing heterocyclic scaffolds. In the presence of a strong acid, the ethynyl group can be protonated, generating a reactive vinyl cation intermediate. This electrophilic species can then be trapped by the adjacent trifluoromethylthio group acting as an internal nucleophile, leading to the formation of a cyclic system.

While direct examples for this compound are not extensively detailed, analogous electrophilic cyclizations of functionally substituted alkynes are well-established for the synthesis of a wide variety of heterocycles, including benzothiophenes. The outcome of these reactions is influenced by the nature of the acid catalyst, the solvent, and the substitution pattern on the aromatic ring. Strong acids like triflic acid have been shown to facilitate intramolecular cyclizations of tethered phenyl rings onto reactive intermediates. This methodology offers a powerful strategy for constructing fused ring systems that are otherwise difficult to access.

Mechanistic Investigations and Reaction Pathway Elucidation

Experimental Mechanistic Studies

Experimental investigations provide tangible evidence for proposed reaction intermediates and pathways. Techniques such as radical scavenging, kinetic analysis, and isotopic labeling are fundamental in constructing a mechanistic picture for reactions involving the trifluoromethylthiolation of alkynes.

Many trifluoromethylthiolation reactions are proposed to proceed through radical mechanisms. The addition of a radical scavenger to the reaction mixture is a classic experiment to test for the involvement of radical intermediates. If the reaction is inhibited or quenched by the scavenger, it strongly suggests a radical pathway.

For instance, in related trifluoromethylation and trifluoromethylthiolation reactions of alkenes and alkynes, the presence of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a stable radical, has been shown to inhibit the reaction, which points to a radical/cationic process mdpi.com. Similarly, radical inhibition experiments are a key component in studying the mechanism of persulfate-promoted radical cascade trifluoromethylthiolation of aryl acetylenes researchgate.net. These experiments often involve the following:

Addition of a Radical Scavenger: A known radical scavenger like TEMPO or 1,1-diphenylethylene is added to the reaction.

Observation of Reaction Rate: The rate of the reaction is monitored. A significant decrease in the reaction rate or complete inhibition of the reaction provides evidence for a radical mechanism.

Intermediate Trapping: In some cases, the scavenger can "trap" the radical intermediate, forming a stable adduct that can be isolated and characterized, providing direct evidence for the specific radical species involved.

These studies suggest that a common pathway involves the generation of a trifluoromethylthio radical (•SCF3), which then adds across the alkyne's carbon-carbon triple bond mdpi.comnih.gov.

Kinetic studies are essential for determining the rate of a reaction and its dependence on the concentration of reactants, which is expressed in the rate law. While specific kinetic data for 1-(Trifluoromethylthio)-2-ethynylbenzene are not extensively detailed, studies on analogous systems, such as the atmospheric oxidation of alkynes, provide a framework for how such investigations are conducted nih.gov.

A typical kinetic study involves systematically varying the concentration of each reactant while keeping others constant and measuring the initial reaction rate. For a hypothetical reaction involving an alkyne and a trifluoromethylthiolating agent, the rate law might be determined as:

Rate = k[Alkyne]x[SCF3 Source]y

Where 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to each reactant. The determination of these orders helps in elucidating the number of molecules of each reactant involved in the rate-determining step of the reaction mechanism nih.gov. For example, kinetic and mechanistic studies of the OH-initiated oxidation of 2-butyne, propyne, and acetylene have been conducted to propose a general oxidation mechanism nih.gov.

Table 1: Parameters in Kinetic Studies of Analogous Alkyne Reactions

| Parameter | Description | Purpose |

|---|---|---|

| Reactant Concentration | Varied systematically for each reactant. | To determine the order of reaction (x, y) with respect to each reactant. |

| Temperature | Controlled and varied to study its effect on the rate constant. | To determine activation energy (Ea) and other thermodynamic parameters. |

| Rate Constant (k) | The proportionality constant in the rate law. | Quantifies the rate of the reaction at a given temperature. |

| Reaction Order | The exponent of a reactant's concentration in the rate law. | Indicates the molecularity of the rate-determining step. |

This interactive table outlines the key parameters investigated in kinetic studies to determine the rate law and elucidate the mechanism of chemical reactions.

Isotopic labeling is a powerful technique used to trace the journey of atoms through a chemical reaction wikipedia.orgtaylorandfrancis.com. By replacing an atom in a reactant with one of its isotopes (e.g., replacing 1H with 2H (deuterium), or 12C with 13C), scientists can track the position of the isotope in the product molecules. This information provides invaluable insight into bond-breaking and bond-forming steps.

In processes related to trifluoromethylation, fluorine-18 (18F), a positron-emitting radionuclide, is extensively used, particularly in the synthesis of radiotracers for Positron Emission Tomography (PET) nih.govnih.govscripps.edu. For example, [18F]trifluoroiodomethane (CF318F) has been developed as a reagent for radical [18F]trifluoromethylation chemistry nih.gov. Although this applies to the CF3 group rather than the SCF3 group, the principle remains a powerful illustration of the technique.

The key aspects of such a study would involve:

Synthesis of a Labeled Reagent: A trifluoromethylthiolating agent is synthesized where a common atom (like 12C or 32S) is replaced with its isotope (13C or 34S).

Reaction Execution: The reaction with this compound is carried out using the labeled reagent.

Product Analysis: The products are analyzed using techniques like mass spectrometry or NMR spectroscopy to determine the exact location of the isotopic label.

This analysis can confirm, for instance, whether the SCF3 group is transferred intact or undergoes fragmentation and recombination during the reaction.

Computational Chemistry Approaches

Computational chemistry provides a theoretical lens to view reaction mechanisms at an atomic level. Methods like Density Functional Theory (DFT) allow for the modeling of reaction pathways, transition states, and intermediates that may be too transient to observe experimentally.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems beilstein-journals.orgbeilstein-journals.org. It is particularly useful for calculating the geometries and energies of transition states—the highest energy point along a reaction coordinate. By mapping the energy profile of a reaction, DFT can help identify the rate-determining step and validate proposed mechanistic pathways researchgate.netresearchgate.net.

For reactions involving trifluoromethylthiolation of alkynes, DFT calculations can be used to:

Model the approach of the trifluoromethylthio radical or another reactive species to the alkyne.

Calculate the activation energy barrier for the addition across the triple bond.

Compare the energies of different possible transition states to predict the most likely reaction pathway.

For example, DFT calculations have been used to investigate transition states in various organic reactions, providing detailed insights into bond lengths and energies throughout the transformation process beilstein-journals.orgbeilstein-journals.org.

Table 2: Application of DFT in Transition State Analysis

| Computational Output | Mechanistic Insight Provided |

|---|---|

| Transition State Geometry | Visualizes the 3D arrangement of atoms at the peak of the energy barrier. |

| Activation Energy (ΔG‡) | The energy difference between reactants and the transition state; determines the reaction rate. |

| Imaginary Frequency | A vibrational mode with a negative frequency, confirming the structure as a true transition state. |

| Reaction Coordinate Mapping | Traces the lowest energy path connecting reactants, transition state, and products. |

This interactive table summarizes how different outputs from DFT calculations are used to analyze the transition state and understand the mechanism of a chemical reaction.

Many chemical reactions can yield multiple products (isomers). Regioselectivity refers to the preference for bond-making or breaking in one direction over all other possible directions. Stereoselectivity is the preference for the formation of one stereoisomer over another. Computational models, especially DFT, are instrumental in explaining and predicting these selectivities acs.orgresearchgate.net.

In the context of adding a reagent across the asymmetric alkyne in this compound, two different regioisomers could be formed. Similarly, the addition could result in different stereoisomers (syn- or anti-addition).

Computational studies can elucidate the origins of this selectivity by:

Calculating Intermediate Stabilities: Comparing the energies of the different possible intermediates (e.g., vinyl radicals or cations) formed after the initial addition. The pathway proceeding through the more stable intermediate is generally favored.

Analyzing Transition State Energies: Calculating the activation energies for the pathways leading to different regio- or stereoisomers. The product formed via the lowest energy transition state is typically the major product.

A notable example is the syn-selective carbotrifluoromethylthiolation of internal alkynes, where a combination of Ni-catalyzed carbomagnesiation and Cu-mediated trifluoromethylthiolation achieves high regio- and stereoselectivity. Computational models can rationalize how the catalysts and reagents control the formation of the specific vinyl-magnesium intermediate that leads to the observed product nih.govacs.org. Such models have also been used to understand the origin of enantioselectivity in related fluorination and trifluoromethylthiolation reactions acs.orgresearchgate.net.

Spectroscopic and Structural Data for this compound Not Available in Publicly Indexed Scientific Literature

A comprehensive search of publicly available scientific literature and chemical databases has been conducted to gather spectroscopic and structural data for the compound this compound. The objective was to provide a detailed article on its characterization using various analytical methodologies as per the specified outline.

Despite extensive searches for experimental data pertaining to the Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), High-Resolution Mass Spectrometry (HRMS), and X-Ray Diffraction of this compound, no specific characterization data for this exact molecule could be located.

The requested article structure is as follows:

Spectroscopic Characterization Methodologies in Research on 1 Trifluoromethylthio 2 Ethynylbenzene

X-Ray Diffraction for Solid-State Structural Determination

While data exists for structurally related compounds—such as various isomers, compounds with different substitution patterns, or molecules containing either the trifluoromethylthio or the ethynylbenzene moiety separately—no peer-reviewed articles, spectral databases, or supplementary information files found contained the specific experimental values for 1-(Trifluoromethylthio)-2-ethynylbenzene.

Due to the strict requirement for scientifically accurate and verifiable information, and the absence of the necessary data in the public domain, it is not possible to generate the requested article. The creation of such content would require access to primary research data that has either not been published or is not indexed in the searched scientific repositories.

Applications in Advanced Organic Synthesis and Materials Chemistry Research

Strategic Building Block in Organic Synthesis

The strategic placement of the electron-withdrawing SCF₃ group and the reactive ethynyl (B1212043) group makes 1-(Trifluoromethylthio)-2-ethynylbenzene a valuable building block for the synthesis of intricate organic compounds.

The terminal alkyne functionality of this compound is a gateway for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the assembly of complex molecular frameworks.

Cross-Coupling Reactions: The ethynyl group can readily participate in transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. researchgate.netresearchgate.net This allows for the direct linkage of the 2-(trifluoromethylthio)phenyl moiety to various aryl, heteroaryl, or vinyl halides, extending the conjugated system and building molecular complexity. scielo.org.mxpreprints.org

Cycloaddition Reactions: The alkyne is an excellent dienophile or dipolarophile for cycloaddition reactions. A prominent application is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which yields highly stable 1,2,3-triazole rings. mdpi.comresearchgate.netnih.gov This reaction is exceptionally reliable and regioselective, providing a robust method for linking the building block to other molecules. nih.gov

Intramolecular Cyclizations: The ortho-disposed ethynyl and trifluoromethylthio groups are perfectly positioned for intramolecular cyclization reactions to form fused heterocyclic systems. rsc.orgnih.gov Depending on the reaction conditions and co-reactants, this can lead to the formation of valuable scaffolds such as SCF₃-substituted benzothiophenes or other quinoline and isoquinoline systems. acs.orgnih.gov A cascade trifluoromethylthiolation and cyclization approach has been demonstrated for related alkynyl systems, highlighting the potential for such transformations. beilstein-journals.orgresearchgate.net

| Reaction Type | Reactant Partner | Key Catalyst/Reagent | Resulting Structure/Linkage | Synthetic Advantage |

|---|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide (R-X) | Pd catalyst, Cu(I) co-catalyst | Extended π-conjugated system | Forms C(sp)-C(sp²) bonds reliably |

| CuAAC (Click Chemistry) | Azide (R-N₃) | Cu(I) salt (e.g., CuSO₄/NaAsc) | 1,4-disubstituted 1,2,3-triazole | High yield, regioselective, wide functional group tolerance |

| Intramolecular Cyclization | Internal nucleophile or radical initiator | Acid, Base, or Metal Catalyst | Fused heterocycles (e.g., Benzothiophenes) | Rapid increase in molecular complexity |

Retrosynthetic Analysis and Pathway Design

In the context of retrosynthesis, this compound is a valuable synthon for complex target molecules containing a 2-(trifluoromethylthio)phenyl fragment. Its utility is particularly evident in the design of synthetic pathways for novel heterocyclic compounds, where the ethynyl group serves as a masked functional group for a key ring-forming step.

Consider a hypothetical complex target molecule, such as a substituted indolo[1,2-a]quinoline, which contains the trifluoromethylthio group. A logical retrosynthetic disconnection would break a bond formed from the ethynyl precursor, identifying this compound as the strategic starting material.

Retrosynthetic Pathway Example:

Target Molecule: A complex, fused heterocyclic system containing the 2-(trifluoromethylthio)phenyl core.

Key Disconnection (Retron): An intramolecular cyclization or a cycloaddition reaction.

Intermediate: A linear precursor containing the intact this compound unit linked to the rest of the molecular scaffold.

Synthon: this compound.

Enabling Late-Stage Functionalization in Complex Molecular Systems

Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule, such as a drug candidate or natural product, at a late step in the synthesis. technologynetworks.comacs.org This strategy is highly valuable for rapidly generating analogues for structure-activity relationship (SAR) studies without needing to redesign the entire synthetic route. nih.gov

The terminal alkyne of this compound is an ideal functional group for LSF, primarily through the application of click chemistry. acs.orgdergipark.org.tr A complex biomolecule or drug candidate can be modified to include an azide group. The subsequent reaction with this compound via CuAAC provides a highly efficient and chemoselective method to append the lipophilic and metabolically robust 2-(trifluoromethylthio)phenyl moiety. chemrxiv.orgchemrxiv.orgresearchgate.net

The benefits of using this building block in a late-stage click chemistry approach are numerous:

Mild Conditions: The reaction proceeds under aqueous conditions at room temperature, preserving the integrity of sensitive functional groups within the complex molecule. nih.gov

High Specificity: The azide and alkyne groups react exclusively with each other, preventing side reactions. mdpi.com

Biocompatibility: The reaction can often be performed in biological media, allowing for the modification of biomolecules.

Property Modulation: The introduction of the SCF₃ group can significantly alter the pharmacokinetic properties of the parent molecule, potentially improving its membrane permeability and metabolic stability. beilstein-journals.orgresearchgate.net

| Feature | Description | Advantage in Drug Discovery |

|---|---|---|

| Reaction Type | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Robust, reliable, and high-yielding conjugation. nih.gov |

| Chemoselectivity | The alkyne is bio-orthogonal and reacts only with the target azide. | No protection/deprotection steps needed for other functional groups. |

| Introduced Moiety | 2-(Trifluoromethylthio)phenyl group | Increases lipophilicity (Hansch parameter π ≈ 1.44 for SCF₃) and metabolic stability. researchgate.net |

| Resulting Linker | 1,2,3-Triazole | Chemically stable, capable of hydrogen bonding, and acts as a rigid linker. dergipark.org.tr |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Trifluoromethylthio)-2-ethynylbenzene, and how do reagent choices impact efficiency?

- Methodological Answer : The compound is typically synthesized via copper-mediated cross-coupling reactions. For example, trifluoromethylthiolation reagents like N-trifluoromethylthiosaccharin enable direct introduction of the SCF₃ group to ethynylbenzene precursors under mild conditions . Alternatively, acetylenic thioether formation can be achieved by reacting ethynyl Grignard reagents with electrophilic trifluoromethylthio sources (e.g., trifluoromethanesulfonyl derivatives) . Key factors include solvent polarity (e.g., DMF vs. THF), temperature control (0–25°C), and catalyst loading (5–10 mol% CuI).

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is essential for confirming the SCF₃ group (δ ~40–45 ppm), while ¹H NMR identifies the ethynyl proton (δ ~2.5–3.5 ppm) and aromatic protons .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 242.05 for C₉H₅F₃S) and fragmentation patterns .

- X-ray Crystallography : Resolves bond angles and spatial arrangement of the trifluoromethylthio and ethynyl groups, critical for structure-activity studies .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential release of volatile sulfur-containing byproducts .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for fluorinated compound disposal .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in trifluoromethylthiolation reaction yields?

- Methodological Answer : Discrepancies in yields often arise from competing pathways. For example, demonstrates that SCF₃ formation from difluorocarbene involves fluoride and sulfur interaction, not direct carbene-sulfur coupling. Researchers should:

- Monitor intermediates via in situ ¹⁹F NMR or IR spectroscopy.

- Vary fluoride sources (e.g., KF vs. CsF) to optimize anion stability.

- Employ computational DFT studies to map energy barriers for competing pathways .

Q. How can structural analogs of this compound be designed to enhance biological activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the ethynyl group with cyano (-CN) or azide (-N₃) groups to modulate electronic properties while retaining linear geometry .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to enhance electrophilicity for nucleophilic attack in drug-target interactions .

- Biological Assays : Screen analogs against cytochrome P450 enzymes to assess metabolic stability .

Q. How should researchers address discrepancies in reported reactivity of trifluoromethylthio groups under cross-coupling conditions?

- Methodological Answer :

- Control Experiments : Compare Pd vs. Cu catalysts in Sonogashira couplings—Pd may cause undesired SCF₃ cleavage .

- Additive Screening : Use silver salts (Ag₂O) to suppress side reactions during alkyne functionalization .

- Kinetic Studies : Conduct time-resolved experiments to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .

Critical Research Gaps

- Stereoelectronic Effects : Limited data on how SCF₃ orientation impacts conjugation with the ethynyl group.

- Scalability : Most methods are optimized for milligram-scale synthesis; kilogram-scale protocols require development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.